N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide
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Overview
Description
N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₂₅N₃O₃. This compound is part of a group of stereoisomers and is characterized by its morpholine ring structure, which is substituted with an amino and hydroxy group on a heptyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide typically involves the reaction of morpholine with a heptyl chain that has been functionalized with amino and hydroxy groups. One common method involves the use of cyanoacetylation, where the morpholine reacts with a cyanoacetate derivative under controlled conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield a primary amine .
Scientific Research Applications
N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide
- N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
- N-substituted ureas
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
921206-69-1 |
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Molecular Formula |
C12H25N3O3 |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C12H25N3O3/c1-2-3-4-10(13)11(16)9-14-12(17)15-5-7-18-8-6-15/h10-11,16H,2-9,13H2,1H3,(H,14,17)/t10-,11?/m0/s1 |
InChI Key |
BPILHKCDHIYVGM-VUWPPUDQSA-N |
Isomeric SMILES |
CCCC[C@@H](C(CNC(=O)N1CCOCC1)O)N |
Canonical SMILES |
CCCCC(C(CNC(=O)N1CCOCC1)O)N |
Origin of Product |
United States |
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